molecular formula C23H24ClNO4 B8541187 Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

Cat. No.: B8541187
M. Wt: 413.9 g/mol
InChI Key: ZRBKWRUKRPYNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group. Its synthesis and reactivity make it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The process often includes:

    Formation of the Ethynyl Group:

    Introduction of the Dimethylaminocarbonyl Group: This is achieved through a nucleophilic substitution reaction, where a dimethylaminocarbonyl group is attached to the phenyl ring.

    Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the phenoxy group with tert-butyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ethynyl group, in particular, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[4-chloro-2-({3-[(methylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
  • Tert-butyl[4-chloro-2-({3-[(ethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate

Uniqueness

Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminocarbonyl group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

InChI

InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-12-11-19(24)14-17(20)10-9-16-7-6-8-18(13-16)22(27)25(4)5/h6-8,11-14H,15H2,1-5H3

InChI Key

ZRBKWRUKRPYNCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC(=CC=C2)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 3-bromo-N,N-dimethylbenzamide (Intermediate 180), the title compound was obtained as a brown sticky solid after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
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